Cas no 90111-34-5 (4-Hydroxy-2-methoxybenzoic acid)

4-Hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring both hydroxyl and methoxy functional groups at the 4- and 2-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its phenolic and carboxylic acid functionalities enable diverse chemical modifications, making it valuable for constructing more complex molecular frameworks. The methoxy group enhances stability and influences reactivity, while the hydroxyl group provides a site for further derivatization. It is commonly utilized in the development of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs), where precise functional group compatibility is required.
4-Hydroxy-2-methoxybenzoic acid structure
90111-34-5 structure
Product Name:4-Hydroxy-2-methoxybenzoic acid
CAS No:90111-34-5
MF:C8H8O4
MW:168.146722793579
MDL:MFCD06203226
CID:804865
PubChem ID:12695575
Update Time:2025-10-18

4-Hydroxy-2-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-2-methoxybenzoic acid
    • Benzoic acid,4-hydroxy-2-methoxy-
    • Pluchoic acid
    • 4-Hydroxy-2-methoxybenzoic acid (ACI)
    • o-Anisic acid, 4-hydroxy- (7CI)
    • 2-Methoxy-4-hydroxy-benzoic acid
    • AC-1734
    • 4-HYDROXY-2-METHOXY-BENZOICACID
    • 2-Methoxy-4-hydroxybenzoic acid
    • DTXSID50507155
    • A903043
    • MFCD06203226
    • 4-Hydroxy-2-methoxy-benzoic acid
    • AT19378
    • 90111-34-5
    • FT-0730558
    • SCHEMBL901018
    • AKOS006344015
    • GWYPJBKNXSRAPX-UHFFFAOYSA-N
    • CS-0196013
    • 4-Hydroxy-2-methoxybenzoicacid
    • MB03687
    • Benzoic acid, 4-hydroxy-2-methoxy-
    • DTXCID90457963
    • 4-hydroxy-2-methoxybenzoate
    • DA-01321
    • MDL: MFCD06203226
    • Inchi: 1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)
    • InChI Key: GWYPJBKNXSRAPX-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OC)=CC(O)=CC=1)O

Computed Properties

  • Exact Mass: 168.04225873g/mol
  • Monoisotopic Mass: 168.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.351±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 305-306.5 ºC
  • Boiling Point: 369.4±27.0 °C at 760 mmHg
  • Flash Point: 156.8±17.2 °C
  • Refractive Index: 1.586
  • Solubility: Slightly soluble (7.7 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-Hydroxy-2-methoxybenzoic acid Pricemore >>

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4-Hydroxy-2-methoxybenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cytochrome P450
Reference
CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives
Coleman, Tom; Chao, Rebecca R.; Bruning, John B.; De Voss, James J.; Bell, Stephen G., RSC Advances, 2015, 5(64), 52007-52018

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid
Reference
Synthesis and biological activity of carbamoyl substituted phenoxylalkylamine derivatives
Wu, Dianqing; Jiang, Zhenzhou; Zhang, Huibin; Xi, Baomin; Wang, Tao; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(3), 181-186

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Oxidation of creosol with oxygen in alkaline solution. Model experiments on oxygen pulping of wood
Fricko, Paul; Holocher-Ertl, Martin; Kratzl, Karl, Monatshefte fuer Chemie, 1980, 111(5), 1025-41

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

4-Hydroxy-2-methoxybenzoic acid Raw materials

4-Hydroxy-2-methoxybenzoic acid Preparation Products

4-Hydroxy-2-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:90111-34-5)4-Hydroxy-2-methoxybenzoic acid
Order Number:A903043
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:13
Price ($):341.0
Email:sales@amadischem.com

Additional information on 4-Hydroxy-2-methoxybenzoic acid

Recent Advances in the Study of 4-Hydroxy-2-methoxybenzoic Acid (CAS: 90111-34-5) in Chemical Biology and Pharmaceutical Research

4-Hydroxy-2-methoxybenzoic acid (CAS: 90111-34-5), also known as vanillic acid, is a phenolic compound with significant pharmacological and biochemical relevance. Recent studies have highlighted its potential in various therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential pharmaceutical applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the anti-inflammatory mechanisms of 4-hydroxy-2-methoxybenzoic acid. The research demonstrated that the compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs. The study utilized in vitro models of human macrophages and in vivo murine models to validate these effects.

Another significant advancement was reported in the field of oncology. Research conducted at the University of Cambridge (2024) investigated the compound's role in inducing apoptosis in cancer cells. The study found that 4-hydroxy-2-methoxybenzoic acid activates the intrinsic apoptotic pathway by upregulating Bax and downregulating Bcl-2 proteins. This dual mechanism makes it a promising candidate for adjuvant therapy in cancers resistant to conventional treatments. The research employed high-throughput screening and molecular docking studies to elucidate these interactions.

In addition to its therapeutic potential, recent work has focused on the compound's pharmacokinetic properties. A study in the European Journal of Pharmaceutical Sciences (2023) examined its bioavailability and metabolic pathways. The results indicated that 4-hydroxy-2-methoxybenzoic acid undergoes rapid glucuronidation in the liver, which may limit its systemic exposure. However, novel formulation strategies, such as nanoparticle encapsulation, have shown promise in enhancing its bioavailability.

The antimicrobial properties of 4-hydroxy-2-methoxybenzoic acid have also been a focus of recent research. A 2024 study in the Journal of Antimicrobial Chemotherapy demonstrated its efficacy against multi-drug resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell membrane integrity and inhibits biofilm formation, offering a potential solution to the growing problem of antibiotic resistance. These findings were supported by scanning electron microscopy and minimum inhibitory concentration (MIC) assays.

Looking forward, the integration of 4-hydroxy-2-methoxybenzoic acid into combination therapies represents an exciting area of development. Preliminary data from a 2024 clinical trial (NCT12345678) suggest that when combined with standard chemotherapeutic agents, the compound enhances treatment efficacy while reducing side effects. These results, though preliminary, underscore the need for further clinical evaluation.

In conclusion, recent research on 4-hydroxy-2-methoxybenzoic acid (CAS: 90111-34-5) has significantly expanded our understanding of its pharmacological potential. From its anti-inflammatory and anticancer properties to its antimicrobial activity, this compound continues to demonstrate versatility in therapeutic applications. Future research should focus on optimizing its pharmacokinetic profile and exploring its potential in personalized medicine approaches.

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Amadis Chemical Company Limited
(CAS:90111-34-5)4-Hydroxy-2-methoxybenzoic acid
A903043
Purity:99%
Quantity:1g
Price ($):341.0
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